N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound notable for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a chloro group and a trifluoroacetamide moiety. The molecular formula for this compound is CHClFNO, and it has a molecular weight of approximately 263.6037 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
The compound is classified under organic compounds with imidazole derivatives. It is synthesized through specific chemical reactions that involve the introduction of functional groups onto the imidazo[1,2-a]pyridine structure. Its classification as a trifluoroacetamide indicates its potential utility in pharmaceutical applications, particularly as a bioactive agent.
The synthesis of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can be achieved through several methods:
These reactions require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide features:
The structural formula can be represented as follows:
The InChI key for this compound is provided for database searches: InChI=1S/C9H5ClF3N3O/c10-7-4-12-5-8(7)13(11)14-6(12)3-9(15)16/h4-5H,3H2,(H,15,16)
.
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties.
The mechanism of action for N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is primarily linked to its interactions with biological targets. Compounds with similar structures have demonstrated potential effects on:
Research indicates that compounds in this class could exhibit anticancer or antimicrobial properties due to their ability to interfere with cellular processes.
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its suitability for various applications.
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has potential applications in:
Ongoing research into this compound may uncover additional therapeutic potentials and broaden its application scope within pharmaceutical sciences.
The compound "N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide" follows rigorous IUPAC naming protocols for fused bicyclic heterocycles. The parent heterocycle, imidazo[1,2-a]pyridine, consists of an imidazole ring fused to a pyridine ring at bonds 1 and 2 of the imidazole and bonds a (between N1 and C2) of the pyridine. According to the Extended Hantzsch-Widman system, fusion numbering prioritizes the imidazole ring due to its higher priority by heteroatom count and type (two nitrogen atoms vs. one in pyridine) [2]. The systematic name reflects substituent positions: "8-Chloro" denotes chlorine at position 8 (pyridine ring C8), while "2-yl" specifies the attachment point for the trifluoroacetamide group at the imidazole ring's C2 position. The suffix "-acetamide" designates the carbonyl substituent, prefixed by "trifluoro" for the -CF₃ group. The complete name satisfies hierarchical requirements: ring system > principal substituents > functional modifiers [4] [6].
Table 1: IUPAC-Recommended Numbering for Key Substituents
Substituent/Group | Position | Locant Priority | IUPAC Designation |
---|---|---|---|
Chlorine atom | 8 | Secondary (pyridine) | 8-Chloro |
Acetamide group | 2 | Primary (imidazole) | 2-yl |
Trifluoromethyl group | N/A | Prefix | 2,2,2-trifluoro |
The molecular formula C₉H₅ClF₃N₃O (MW: 263.61 g/mol) confirms atomic connectivity: the bicyclic core (C₇H₄ClN₂) appended with -NHC(O)CF₃ [4]. Canonical SMILES (ClC₁=CC=CN₂C=C(NC(C(F)(F)F)=O)N=C21) and InChIKey (VTPQRBUBDIYURB-UHFFFAOYSA-N) validate structural uniqueness, with the SMILES string explicitly defining bond orders and ring fusion [4] [7]. Non-systematic names (e.g., "8-chloro-2-trifluoroacetamidoimidazo[1,2-a]pyridine") are permissible but deprecated under IUPAC guidelines due to reduced precision in specifying attachment loci [6].
Positional isomerism in chloro-substituted imidazo[1,2-a]pyridines significantly influences electronic distribution, reactivity, and biological activity. The compound features 8-chloro substitution, distinct from 5-, 6-, or 7-chloro isomers. Quantum chemical analyses reveal that chlorine at C8 (pyridine ring) withdraws electron density inductively (-I effect) but donates weakly via resonance (+M effect limited by nitrogen ortho-positioning), creating a moderate electron-deficient site at C5/C7 [2] [10]. In contrast, 6-chloro substitution (imidazole-adjacent) exerts stronger -I effects due to proximity to the electron-rich N1-C2 bond, while 5-chloro isomers exhibit negligible resonance contributions [10].
Table 2: Electronic and Steric Properties of Chloroimidazo[1,2-a]pyridine Isomers
Isomer Position | σₚ (Hammett Constant) | Electrostatic Potential (C2, kcal/mol) | Preferred Electrophilic Attack Sites |
---|---|---|---|
5-Chloro | +0.23 | +15.8 | C3, C8 |
6-Chloro | +0.37 | +22.1 | C3, C8 |
7-Chloro | +0.19 | +10.3 | C3, C5 |
8-Chloro | +0.28 | +18.6 | C3, C5 |
Synthetic accessibility varies among isomers: 6-Chloro derivatives dominate commercial availability due to kinetic preference in cyclization reactions, whereas 8-chloro isomers require directed metallation or protected intermediates for regioselective halogenation [7] [10]. X-ray crystallography of analogous compounds confirms that 8-chloro substitution induces minimal steric distortion (bond angle variance < 2° vs. parent) but reduces C2-C3 bond order by 7% due to cross-conjugation with the trifluoroacetamide group [4] [6]. This isomer's prevalence in patent literature (e.g., WO2018008929A1) underscores its utility in kinase inhibitors, where C8 chlorine enhances target binding via halogen bonding [6] [9].
The trifluoroacetamide moiety (-NHC(O)CF₃) governs the compound's reactivity hierarchy, acting as both a potent electron-withdrawing group (EWG) and a protected amine synthon. IUPAC functional group priority rules classify it as a secondary amide, superseding chloro and imidazopyridine ring systems in suffix selection. Its dominance arises from the carbonyl's precedence (principal functional group) and trifluoromethyl's strong -I effect, which elevates carbonyl electrophilicity (calculated partial charge: δ⁺C=0.42 e) relative to alkylacetamides (δ⁺C=0.31 e) [3] [4].
Electronic impacts include:
Table 3: Comparative Reactivity of Amide Protecting Groups at Imidazopyridine C2
Protecting Group | Hydrolysis Resistance (pH 9, RT) | Nucleophile Compatibility | Carbonyl Stretch (cm⁻¹) |
---|---|---|---|
Acetamide | Low (t₁/₂: 2 h) | Poor (RNH₂ attack) | 1660–1680 |
Benzamide | Moderate (t₁/₂: 24 h) | Moderate | 1640–1660 |
Trifluoroacetamide | High (t₁/₂: 240 h) | Good (resists RNH₂) | 1680–1705 |
p-Toluenesulfonamide | Very High | Excellent | 1330–1350 (SO₂) |
In retrosynthetic analysis, the trifluoroacetamide group serves as a masked primary amine (-NH₂ at C2), removable via reductive cleavage (SmI₂, -15°C) or hydrolytic transamidation without imidazopyridine ring degradation [3] [4]. This protection strategy is critical for synthesizing 2-amino-8-chloroimidazo[1,2-a]pyridines—key intermediates for kinase inhibitors—where direct amination risks electrophilic aromatic substitution at C3 instead [6] [9]. Spectroscopically, the group exhibits diagnostic ¹⁹F NMR at δ -75 to -77 ppm and IR νC=O at 1695 cm⁻¹, shifted +30 cm⁻¹ from alkyl analogues due to diminished resonance donation [3] [4].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3